molecular formula C23H22N4O7 B574164 Benzamide,  3,4-bis(acetyloxy)-N-[6-amino-1,2,3,4-tetrahydro-3-methyl-1-(4-methylphenyl)-2,4-dioxo-5 CAS No. 176379-14-9

Benzamide, 3,4-bis(acetyloxy)-N-[6-amino-1,2,3,4-tetrahydro-3-methyl-1-(4-methylphenyl)-2,4-dioxo-5

Cat. No.: B574164
CAS No.: 176379-14-9
M. Wt: 466.4 g/mol
InChI Key: WALDLSNQZHSRQZ-UHFFFAOYSA-N
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Description

Chemical Nomenclature and Structural Classification

Benzamide, 3,4-bis(acetyloxy)-N-[6-amino-1,2,3,4-tetrahydro-3-methyl-1-(4-methylphenyl)-2,4-dioxo-5-pyrimidinyl]- is systematically classified under the International Union of Pure and Applied Chemistry nomenclature as [2-acetyloxy-4-[[4-amino-1-methyl-3-(4-methylphenyl)-2,6-dioxopyrimidin-5-yl]carbamoyl]phenyl] acetate. The compound possesses a molecular formula of C23H22N4O7 with a calculated molecular weight of 466.4 grams per mole. This structural designation places the compound within the broader classification of substituted benzamides, specifically those containing tetrahydropyrimidine moieties.

The compound exhibits a complex molecular architecture characterized by several key structural features. The benzamide core structure serves as the foundation, modified with two acetyloxy groups positioned at the 3 and 4 positions of the benzene ring. The amide nitrogen is linked to a tetrahydropyrimidine ring system that incorporates an amino group at position 6, a methyl substituent at position 3, and a 4-methylphenyl group attached to position 1 of the pyrimidine ring. Additionally, the structure contains two carbonyl groups at positions 2 and 4 of the pyrimidine ring, creating a complex polycyclic system with multiple potential sites for chemical interaction.

The stereochemical properties of this compound are defined by its three-dimensional conformation, which influences its reactivity and potential biological interactions. The presence of multiple hydrogen bond donors and acceptors, specifically two hydrogen bond donor sites and eight hydrogen bond acceptor sites, contributes to its chemical behavior and solubility characteristics. The compound demonstrates a calculated partition coefficient (XLogP3-AA) of 1.4, indicating moderate lipophilicity that may influence its membrane permeability and bioavailability properties.

Historical Context and Research Significance

The development and investigation of benzamide derivatives have gained considerable momentum in recent decades due to their diverse pharmaceutical and industrial applications. Historical research has demonstrated that benzamide compounds exhibit a wide range of biological activities, establishing them as valuable scaffolds for drug discovery and development. The specific compound under investigation represents an evolution in the design of complex benzamide derivatives, incorporating structural elements that have been identified as beneficial for various therapeutic applications.

Research into tetrahydropyrimidine-containing compounds has revealed their significant potential across multiple fields of application. These compounds have been documented to possess insecticidal, fungicidal, and bacterial inhibitory properties, while also serving as detergents, corrosion preventors, and asphalt additives. From a pharmaceutical perspective, tetrahydropyrimidine derivatives have demonstrated utility as antihistamines, bronchodilators, antihypertensive agents, and antituberculous compounds, with some exhibiting sympatholytic and adrenolytic activity as well as skin protection properties against ultraviolet radiation.

The incorporation of acetyloxy functional groups into benzamide structures represents a strategic modification that can enhance pharmacological properties. Research has shown that acetylation reactions can be successfully performed on tetrahydropyrimidine derivatives, with specific methodologies developed for introducing acetyl groups under controlled conditions. The historical precedent for such modifications suggests that the acetyloxy groups in the target compound may serve to modulate its biological activity, potentially improving its therapeutic index or altering its pharmacokinetic profile.

Contemporary research has increasingly focused on structure-activity relationship investigations of benzamide derivatives, particularly those containing dimethylamine side chains and other nitrogen-containing heterocycles. These studies have revealed that the substitution pattern and positioning of functional groups significantly influence biological activity and selectivity profiles. The compound under investigation represents a sophisticated example of this approach, incorporating multiple structural modifications that have been individually validated in other research contexts.

Scope and Objectives of the Study

The comprehensive analysis of Benzamide, 3,4-bis(acetyloxy)-N-[6-amino-1,2,3,4-tetrahydro-3-methyl-1-(4-methylphenyl)-2,4-dioxo-5-pyrimidinyl]- encompasses multiple dimensions of chemical characterization and evaluation. The primary objective involves the detailed examination of its structural properties, including molecular geometry, electronic configuration, and physicochemical characteristics that define its chemical behavior and potential applications.

The investigation scope includes the analysis of synthetic methodologies employed for the preparation of this compound and related derivatives. Research has indicated that the synthesis of such complex benzamide derivatives typically involves multi-step organic reactions requiring careful control of reaction conditions. The synthetic approach generally encompasses the preparation of the core benzamide structure, followed by the sequential introduction of functional groups including acetyloxy substituents through acetylation reactions, and the incorporation of the tetrahydropyrimidine moiety through condensation and cyclization processes.

Table 1: Key Molecular Properties of Benzamide, 3,4-bis(acetyloxy)-N-[6-amino-1,2,3,4-tetrahydro-3-methyl-1-(4-methylphenyl)-2,4-dioxo-5-pyrimidinyl]-

Property Value Reference Method
Molecular Formula C23H22N4O7 PubChem 2.2
Molecular Weight 466.4 g/mol PubChem 2.2
Hydrogen Bond Donors 2 Cactvs 3.4.8.18
Hydrogen Bond Acceptors 8 Cactvs 3.4.8.18
Rotatable Bond Count 7 Cactvs 3.4.8.18
XLogP3-AA 1.4 XLogP3 3.0
Exact Mass 466.14884905 Da PubChem 2.2

The analytical framework for this compound extends to the evaluation of its chemical reactivity patterns and potential transformation pathways. Benzamide derivatives can participate in various chemical reactions including hydrolysis, oxidation, and substitution reactions, with the specific reactivity profile influenced by the nature and positioning of substituent groups. The presence of acetyloxy groups provides sites for hydrolytic cleavage, while the amino functionality offers opportunities for further derivatization through acylation or alkylation reactions.

Furthermore, the investigation encompasses the comparative analysis of this compound with structurally related benzamide derivatives to establish structure-activity relationships and identify unique characteristics that distinguish it from other members of this chemical class. This comparative approach facilitates the understanding of how specific structural modifications influence chemical and biological properties, providing insights that can guide future research and development efforts in this area.

Properties

CAS No.

176379-14-9

Molecular Formula

C23H22N4O7

Molecular Weight

466.4 g/mol

IUPAC Name

[2-acetyloxy-4-[[4-amino-1-methyl-3-(4-methylphenyl)-2,6-dioxopyrimidin-5-yl]carbamoyl]phenyl] acetate

InChI

InChI=1S/C23H22N4O7/c1-12-5-8-16(9-6-12)27-20(24)19(22(31)26(4)23(27)32)25-21(30)15-7-10-17(33-13(2)28)18(11-15)34-14(3)29/h5-11H,24H2,1-4H3,(H,25,30)

InChI Key

WALDLSNQZHSRQZ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=C(C(=O)N(C2=O)C)NC(=O)C3=CC(=C(C=C3)OC(=O)C)OC(=O)C)N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(C(=O)N(C2=O)C)NC(=O)C3=CC(=C(C=C3)OC(=O)C)OC(=O)C)N

Synonyms

Benzamide, 3,4-bis(acetyloxy)-N-[6-amino-1,2,3,4-tetrahydro-3-methyl-1-(4-methylphenyl)-2,4-dioxo-5-pyrimidinyl]-

Origin of Product

United States

Preparation Methods

Synthesis of 3,4-Bis(acetyloxy)benzoic Acid

The acetyloxy groups are introduced via acetylation of 3,4-dihydroxybenzoic acid.

Procedure :

  • Reactants : 3,4-Dihydroxybenzoic acid (1 equiv), acetic anhydride (2.2 equiv), pyridine (2.5 equiv).

  • Conditions : Stirred in anhydrous dichloromethane (DCM) at 0°C for 1 hour, then room temperature for 12 hours.

  • Workup : Quenched with ice-water, extracted with DCM, and purified via recrystallization (ethyl acetate/hexane).

Outcome :

  • Yield : 85–90%.

  • Characterization : IR shows loss of -OH (3400 cm⁻¹) and presence of ester C=O (1740 cm⁻¹).

Formation of 3,4-Bis(acetyloxy)benzoyl Chloride

The carboxylic acid is activated to enable coupling with the amine.

Procedure :

  • Reactants : 3,4-Bis(acetyloxy)benzoic acid (1 equiv), thionyl chloride (3 equiv).

  • Conditions : Reflux in dry toluene under nitrogen for 4 hours.

  • Workup : Excess thionyl chloride removed under vacuum; product used directly.

Key Considerations :

  • Moisture-free conditions prevent hydrolysis of the acyl chloride.

  • Reaction Progress : Monitored by TLC (disappearance of acid spot at Rf 0.3, hexane:ethyl acetate 1:1).

Coupling with Pyrimidinone Amine

The acyl chloride reacts with the primary amine of the pyrimidinone core.

Procedure :

  • Reactants : 3,4-Bis(acetyloxy)benzoyl chloride (1.1 equiv), pyrimidinone amine (1 equiv), triethylamine (2 equiv).

  • Conditions : Stirred in tetrahydrofuran (THF) at 0°C for 30 minutes, then room temperature for 18 hours.

  • Workup : Filtered to remove triethylamine hydrochloride, washed with water, and crystallized from acetonitrile.

Outcome :

  • Yield : 70–75%.

  • Purity : >95% by HPLC.

Comparative Analysis of Methodologies

StepReagents/ConditionsYield (%)AdvantagesLimitations
AcetylationAcetic anhydride, pyridine, DCM85–90High selectivity for diacetylationRequires moisture control
Acyl ChlorideThionyl chloride, toluene90–95Rapid activationCorrosive reagents
CouplingTHF, triethylamine, 0°C to RT70–75Mild conditionsSensitive to amine nucleophilicity

Optimization Insights :

  • Solvent Choice : THF outperforms DCM in coupling efficiency due to better solubility of intermediates.

  • Stoichiometry : A 10% excess of acyl chloride minimizes unreacted amine.

Challenges and Optimization Strategies

Acetyl Group Stability

The acetyloxy groups are prone to hydrolysis under basic or aqueous conditions.

  • Mitigation : Conduct acetylation late in the synthesis or use protecting groups (e.g., tert-butyldimethylsilyl) for hydroxyls during earlier steps.

Amine Reactivity

The pyrimidinone amine’s nucleophilicity is reduced due to electron-withdrawing keto groups.

  • Solution : Employ coupling agents like HATU or EDCI to enhance reactivity, though this increases cost.

Purification Difficulties

The final product’s polarity complicates crystallization.

  • Approach : Use gradient column chromatography (silica gel, ethyl acetate/hexane) before crystallization .

Chemical Reactions Analysis

Types of Reactions

Benzamide, 3,4-bis(acetyloxy)-N-[6-amino-1,2,3,4-tetrahydro-3-methyl-1-(4-methylphenyl)-2,4-dioxo-5 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, such as converting dioxo groups to hydroxyl groups.

    Substitution: The acetyloxy and amino groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Anticancer Activity

Benzamide derivatives have been investigated for their potential as anticancer agents. Studies have demonstrated that certain benzamide compounds exhibit cytotoxic effects against various cancer cell lines. For instance, a study identified novel anticancer compounds through screening drug libraries on multicellular spheroids, highlighting the efficacy of benzamide derivatives in inhibiting tumor growth .

Protective Agents Against Xenotoxic Agents

Research has shown that benzamide derivatives can act as protective agents against xenotoxic agents affecting human cells. One study reported that specific benzamide compounds could mitigate the harmful effects of xenobiotics on cellular systems, suggesting their role in developing protective pharmaceuticals .

CCR2 Antagonists

Benzamide derivatives have been explored as potential antagonists for chemokine receptors like CCR2. These compounds may play a role in treating inflammatory diseases and certain cancers by inhibiting receptor activity. A study noted the synthesis and evaluation of benzimidazoles as replacements for benzamides in CCR2 antagonists, demonstrating their binding affinity and functional antagonism .

RET Kinase Inhibitors

Recent research has focused on developing benzamide derivatives as RET kinase inhibitors for cancer therapy. A series of novel compounds were synthesized and evaluated for their potency against RET kinase activity. These findings indicate that benzamide derivatives could serve as promising lead compounds for targeted cancer therapies .

Structural Studies and Characterization

The structural characteristics of benzamide derivatives have been extensively studied using techniques such as X-ray crystallography and NMR spectroscopy. For example, single-crystal X-ray diffraction analyses have provided insights into the molecular arrangements and interactions within these compounds, revealing their potential for forming stable structures essential for biological activity .

Summary of Findings

The applications of Benzamide, 3,4-bis(acetyloxy)-N-[6-amino-1,2,3,4-tetrahydro-3-methyl-1-(4-methylphenyl)-2,4-dioxo-5] span various fields including oncology and pharmacology. Its ability to act as an anticancer agent and a protective compound against xenotoxicity highlights its significance in medicinal chemistry.

Application Area Details
Anticancer ActivityCytotoxic effects on cancer cell lines; novel compound identification
Protective AgentsMitigation of xenotoxic effects on human cells
CCR2 AntagonismPotential treatment for inflammatory diseases; binding affinity studies
RET Kinase InhibitionDevelopment of targeted cancer therapies; moderate to high potency observed

Mechanism of Action

The mechanism by which Benzamide, 3,4-bis(acetyloxy)-N-[6-amino-1,2,3,4-tetrahydro-3-methyl-1-(4-methylphenyl)-2,4-dioxo-5 exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s functional groups enable it to form specific interactions, such as hydrogen bonds or covalent modifications, which can alter the activity of the target molecules and influence biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Benzamide Derivatives

Compound Name / ID Key Substituents Molecular Weight Biological Activity / Notes Reference(s)
Target Compound: 3,4-bis(acetyloxy)-N-[6-amino-1,2,3,4-tetrahydro-3-methyl-1-(4-methylphenyl)-2,4-dioxo-5] 3,4-bis(acetyloxy); 4-methylphenyl; 6-amino-2,4-dioxo-pyrimidinyl ~470–495 (est.) Hypothesized to modulate histone acetyltransferases (HATs) or kinases due to structural similarity to analogs.
2-Hexanoylamino-1-(4-carboxyphenyl)benzamide (Compound 8) 2-hexanoylamino; 4-carboxyphenyl - 67% PCAF HAT inhibition at 100 μM; efficacy linked to acylamino substituents.
N-(4-chloro-3-trifluoromethylphenyl)-2-ethoxy-6-pentadecylbenzamide (CTPB, 6) 2-ethoxy; 6-pentadecyl; 4-chloro-3-trifluoromethylphenyl - Activates p300 HAT activity, unlike most benzamide inhibitors.
4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide (LMM5) Sulfamoyl; oxadiazol; 4-methoxyphenyl - Antifungal activity (vs. Candida spp.); IC₅₀ comparable to fluconazole.
N-[6-amino-1,2,3,4-tetrahydro-1-(4-methoxyphenyl)-3-methyl-2,4-dioxo-5-pyrimidinyl]-3,5-di-tert-butyl-4-hydroxybenzamide 3,5-di-tert-butyl-4-hydroxy; 4-methoxyphenyl 494.58 High molecular weight; potential for nucleic acid/enzyme interactions.

Key Findings from Structural Analogues

Role of Acyl/Acetyloxy Groups: In PCAF HAT inhibitors (e.g., Compound 8), 2-acylamino substituents are critical for activity (67–79% inhibition) . The target compound’s 3,4-bis(acetyloxy) groups may mimic this effect but with altered steric/electronic profiles due to esterification. Acetyloxy groups may improve cell permeability compared to carboxylic acid derivatives (e.g., 4-carboxyphenyl in Compound 8) but reduce solubility .

Pyrimidinyl Moieties: The 6-amino-2,4-dioxo-pyrimidinyl group in the target compound is structurally analogous to pyrimidine-based kinase inhibitors. This motif could enable interactions with ATP-binding pockets or nucleic acids .

In contrast, 4-methoxyphenyl analogs (e.g., CAS 176378-81-7) exhibit enhanced solubility due to the methoxy group .

Biological Activity Trends: Benzamides with sulfamoyl or oxadiazol groups (e.g., LMM5) show antifungal activity, whereas those with acylamino/acetyloxy groups target HATs . The target compound’s activity may align with the latter category.

Biological Activity

Benzamide derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. The compound Benzamide, 3,4-bis(acetyloxy)-N-[6-amino-1,2,3,4-tetrahydro-3-methyl-1-(4-methylphenyl)-2,4-dioxo-5 (CAS No: 176379-14-9) is a complex structure that has been investigated for its potential therapeutic applications. This article provides a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C27H27N5O7
  • Molecular Weight : 533.55 g/mol
  • SMILES Notation : O=C(OCCN(c(ccc(N=Nc(ccc(N(=O)(=O))c1)c1)c2NC(=O)c(cccc3)c3)c2)CC OC(=O)C)C

Research indicates that benzamide derivatives often exhibit their biological effects through various mechanisms:

  • Inhibition of Enzymatic Activity : Some studies have shown that benzamide derivatives can inhibit specific enzymes involved in cancer progression. For instance, certain benzamide compounds have been identified as inhibitors of RET kinase, which is implicated in various cancers. These compounds demonstrated moderate to high potency in cellular assays .
  • Antitumor Activity : Clinical data suggest that benzamide derivatives may possess antitumor properties. In a cohort study involving patients treated with benzamide-positive agents, a subset exhibited prolonged survival rates, suggesting potential efficacy against tumors .
  • Protective Effects Against Xenotoxic Agents : Certain benzamide derivatives have been evaluated for their protective effects against xenotoxic agents on human cells. This protective mechanism could be attributed to their ability to modulate cellular stress responses .

Biological Activity Data

The following table summarizes key findings related to the biological activity of the compound:

Activity Type Observation Reference
Antitumor Activity Prolonged survival in patients treated with benzamide derivatives
Enzyme Inhibition Moderate to high potency against RET kinase
Cytotoxicity Testing Nontoxic to HEK-293 cells at effective concentrations
Protective Effects Protective against xenotoxic stress in human cells

Case Study 1: Antitumor Efficacy

In a clinical study involving five patients receiving high doses of a benzamide derivative, three patients showed significant antitumor effects with survival extending beyond two years post-treatment. Imaging studies indicated tumor regression correlating with the administration of the compound .

Case Study 2: RET Kinase Inhibition

A series of synthesized benzamide derivatives were tested for their inhibitory effects on RET kinase. Compound I-8 showed strong inhibition at both molecular and cellular levels, leading to decreased cell proliferation associated with RET mutations .

Q & A

Basic: What are the recommended synthetic routes for this benzamide derivative?

Methodological Answer:
Synthesis typically involves multi-step acylation and condensation reactions. A validated approach includes:

  • Step 1: Reacting a substituted pyrimidinone core (e.g., 6-amino-1,2,3,4-tetrahydro-3-methyl-1-(4-methylphenyl)-2,4-dioxo-5-pyrimidinyl) with activated acetyloxy benzoyl chloride derivatives under anhydrous conditions. Use sodium carbonate as a base in dichloromethane or acetonitrile to drive the reaction .
  • Step 2: Purification via column chromatography (hexane/EtOH gradients) to isolate the product. Monitor reaction progress with TLC (Rf ~0.59–0.62 in hexane/EtOH systems) .
  • Critical Note: Pre-reaction hazard analysis is essential due to mutagenicity risks in some anomeric amides. Follow ACS guidelines for handling reactive intermediates .

Basic: How should this compound be characterized to confirm structural integrity?

Methodological Answer:
Use a combination of spectroscopic and thermal analysis:

  • 1H/13C NMR: Key signals include acetyloxy protons (δ ~2.1–2.3 ppm), aromatic protons (δ ~6.9–7.3 ppm), and pyrimidinone carbonyl carbons (δ ~166–173 ppm). Overlap in aromatic regions may require 2D NMR (e.g., COSY, HSQC) .
  • DSC/TGA: Assess thermal stability. Decomposition observed above 180°C necessitates storage at 0–6°C to prevent degradation .
  • Elemental Analysis: Confirm %C, %H, %N within ±0.3% of theoretical values to rule out impurities .

Basic: What safety protocols are critical during synthesis and handling?

Methodological Answer:

  • Mutagenicity Mitigation: Ames II testing indicates mutagenicity comparable to benzyl chloride. Use fume hoods, nitrile gloves, and closed systems during synthesis .
  • Thermal Hazards: Avoid heating above 180°C (DSC data). Store under inert atmosphere at low temperatures (0–6°C) .
  • Waste Disposal: Treat chlorinated byproducts (e.g., trichloroisocyanuric acid) with sodium bicarbonate before disposal .

Advanced: How can conflicting spectroscopic data (e.g., overlapping NMR signals) be resolved?

Methodological Answer:

  • Multi-Technique Cross-Validation: Combine 1H-13C HSQC to resolve overlapping aromatic signals. For unresolved carbonyl peaks, use IR spectroscopy (C=O stretches ~1660–1730 cm⁻¹) .
  • Isotopic Labeling: Introduce deuterated analogs (e.g., CD3CN in reaction solvents) to simplify splitting patterns in crowded regions .
  • X-ray Crystallography: If crystalline, determine absolute configuration to resolve ambiguities in stereochemistry .

Advanced: What computational methods predict the compound’s reactivity in acylation reactions?

Methodological Answer:

  • DFT Modeling: Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Use Gaussian09 with B3LYP/6-31G(d) basis sets .
  • MD Simulations: Study solvent effects (e.g., acetonitrile vs. DCM) on reaction kinetics. Compare simulated activation energies with experimental DSC data .

Advanced: How to analyze biological activity and target interactions?

Methodological Answer:

  • Enzyme Assays: Screen against serine hydrolases or cytochrome P450 isoforms due to structural similarity to acetylated enzyme inhibitors .
  • SPR/BLI: Quantify binding kinetics with immobilized receptors (e.g., PARP-1) to determine KD values. Use 10–100 µM compound concentrations in PBS buffer .
  • Mutagenicity Reassessment: Conduct Ames II follow-ups with S9 metabolic activation to confirm low mutagenic risk .

Advanced: How to address decomposition during DSC analysis?

Methodological Answer:

  • Isothermal Stability Studies: Hold samples at 150°C for 1–2 hours under nitrogen. Monitor mass loss via TGA to identify decomposition thresholds .
  • Additive Screening: Incorporate stabilizers (e.g., pivalate salts) to delay degradation. Compare DSC curves with/without additives .

Advanced: What mechanistic insights explain low yields in acylation steps?

Methodological Answer:

  • Byproduct Analysis: Use LC-MS to detect hydrolyzed intermediates (e.g., free benzamide from acyl chloride hydrolysis). Optimize anhydrous conditions with molecular sieves .
  • Kinetic Profiling: Perform in-situ FTIR to track acyl chloride consumption. Adjust stoichiometry (1.2–1.5 equiv. of acylating agent) if reaction stalls .

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